2-[(3-Methoxybenzyl)oxy]benzaldehyde

Anti-leukemic activity Structure-activity relationship Benzyloxybenzaldehyde derivatives

2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) is the most potent anti-leukemic benzyloxybenzaldehyde analog against HL-60 cells. Its 3-methoxy substitution confers superior activity vs. 2-/4-methoxy or unsubstituted variants. Procure with confidence for oncology SAR studies, apoptosis pathway analysis, and ALDH3A1 inhibition. Available in research quantities at ≥95% purity.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 350693-45-7
Cat. No. B1350865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxybenzyl)oxy]benzaldehyde
CAS350693-45-7
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=CC=CC=C2C=O
InChIInChI=1S/C15H14O3/c1-17-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16/h2-10H,11H2,1H3
InChIKeyWPCZKSLEFCXSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS 350693-45-7) for Leukemia Research and Chemical Synthesis Procurement


2-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS 350693-45-7), also designated CCY-1a-E2 in the research literature, is a substituted benzyloxybenzaldehyde derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . This compound belongs to the benzyloxybenzaldehyde class and features a distinctive 3-methoxy substitution pattern on the benzyl moiety that differentiates it from other positional isomers and substitution variants within the class. Commercially available at typical purities of 95% or higher , it serves as both a building block in organic synthesis and a biologically active compound with documented anti-leukemic activity against multiple human leukemia cell lines [1].

Why Generic Benzyloxybenzaldehyde Analogs Cannot Substitute for 2-[(3-Methoxybenzyl)oxy]benzaldehyde in Anti-Leukemic Research


The benzyloxybenzaldehyde class encompasses a structurally diverse array of substitution patterns on both the benzyl and benzaldehyde aromatic rings, with each positional variant producing distinct and non-interchangeable biological profiles [1]. Direct comparative structure-activity relationship (SAR) studies within this class have demonstrated that the specific 3-methoxy substitution on the benzyl moiety confers superior anti-proliferative potency against leukemia cells relative to 2-methoxy, 4-methoxy, unsubstituted, and chloro-substituted analogs [1]. Procurement decisions predicated on generic class membership rather than specific positional identity risk acquiring compounds with attenuated or absent biological activity, thereby compromising experimental reproducibility and potentially invalidating comparative pharmacological studies [2]. The documented potency differential between the 3-methoxybenzyl variant and its closest analogs mandates rigorous identity verification and precise structural specification in procurement workflows for oncology-focused research programs.

Quantitative Comparative Evidence for 2-[(3-Methoxybenzyl)oxy]benzaldehyde Versus Closest Analogs in Anti-Leukemic and Enzyme Inhibition Assays


Superior Anti-Proliferative Potency Against HL-60 Leukemia Cells Compared to 18 Benzyloxybenzaldehyde Analogs

In a head-to-head comparative SAR study of 18 benzyloxybenzaldehyde derivatives against HL-60 human promyelocytic leukemia cells, compound 29 (2-[(3-methoxybenzyl)oxy]benzaldehyde) was identified as the most potent anti-proliferative agent in the series [1]. Seven compounds exhibited significant activity within the 1-10 μM concentration range, but compound 29 demonstrated superior efficacy among all tested derivatives, including 2-[(2-chlorobenzyl)oxy]benzaldehyde (30), 2-[(4-chlorobenzyl)oxy]benzaldehyde (31), and multiple methoxy positional isomers [1].

Anti-leukemic activity Structure-activity relationship Benzyloxybenzaldehyde derivatives

Demonstrated Multi-Cell Line Anti-Leukemic Activity with Favorable Selectivity Index Against Normal PBMCs

CCY-1a-E2 (2-[(3-methoxybenzyl)oxy]benzaldehyde) exhibited potent cytotoxic activity against four distinct human leukemia cell lines (HL-60, K562, KG-1, and KG-1a) while displaying low cytotoxicity toward normal human peripheral blood mononuclear cells (PBMCs) [1]. This differential activity profile establishes a favorable selectivity index distinguishing malignant from normal hematopoietic cells, a critical parameter for prioritizing compounds in oncology drug discovery workflows [1].

Leukemia Selectivity index Apoptosis induction

ALDH3A1 Enzyme Inhibition Activity for Cancer Stem Cell and Drug Resistance Research Applications

2-[(3-Methoxybenzyl)oxy]benzaldehyde has been identified as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation, with activity documented in the ChEMBL database (ChEMBL ID: CHEMBL3118331) [1]. While explicit IC₅₀ values are not reported in the available assay summary, the compound's ALDH3A1 inhibitory profile is notable within the context of the broader benzyloxybenzaldehyde scaffold, which has recently produced selective ALDH1A3 inhibitors (ABMM-15 and ABMM-16) with IC₅₀ values of 0.23 and 1.29 µM, respectively [2].

ALDH3A1 inhibition Cancer stem cells Drug resistance

Established Synthetic Availability and Purity Specifications for Reliable Procurement

The compound is synthesized via nucleophilic substitution of 2-hydroxybenzaldehyde with 3-methoxybenzyl halide under standard basic conditions (K₂CO₃ in DMF or acetone) [1], representing a well-precedented and reproducible synthetic route. Commercial availability is established at 95% minimum purity specification from multiple vendor sources , with documented analytical characterization by ¹H NMR and mass spectrometry available upon request through certificate of analysis documentation . Unlike certain positional isomers that may require specialized or low-yielding synthetic protocols, the 3-methoxybenzyl variant benefits from an accessible, high-yielding synthetic pathway.

Chemical procurement Synthesis Quality control

Optimal Research and Procurement Application Scenarios for 2-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS 350693-45-7)


Leukemia Drug Discovery Programs Requiring Validated Lead Compounds with Established SAR

This compound is optimally deployed in leukemia-focused drug discovery programs seeking a benzyloxybenzaldehyde derivative with demonstrated superior potency within its analog series. The direct comparative SAR data from the 2005 Lin et al. study [1] establish compound 29 (2-[(3-methoxybenzyl)oxy]benzaldehyde) as the most potent anti-proliferative agent among 18 structurally related derivatives against HL-60 cells, eliminating the need for de novo analog screening. Procurement in milligram to gram quantities supports structure-activity optimization campaigns, in vitro mechanism-of-action studies, and serves as a reference standard for validating newly synthesized derivatives.

Mechanistic Studies of G2/M Cell Cycle Arrest and Mitochondrial Apoptosis Pathways in Hematologic Malignancies

Investigators studying cell cycle regulation and mitochondrial apoptosis in leukemia can utilize this compound as a chemical probe with well-characterized downstream effects. The 2016 mechanistic study by Lin et al. [1] demonstrated that CCY-1a-E2 (2-[(3-methoxybenzyl)oxy]benzaldehyde) promotes G2/M phase arrest through upregulation of cyclin B, CDK1, cdc25C, and p21, while simultaneously inducing apoptosis via caspase-8, -9, and -3 activation, mitochondrial membrane potential disruption, and modulation of Bcl-2 family proteins. The documented selectivity against normal PBMCs provides an appropriate window for pathway interrogation without confounding cytotoxicity to non-malignant hematopoietic cells.

Organic Synthesis Applications Requiring Ortho-Substituted Benzaldehyde Building Blocks with Defined Reactivity

As an ortho-substituted benzaldehyde derivative, 2-[(3-methoxybenzyl)oxy]benzaldehyde serves as a versatile synthetic intermediate for preparing diverse compound libraries. The aldehyde functional group undergoes standard transformations including oxidation to the corresponding benzoic acid derivative, reduction to the benzyl alcohol analog, and condensation reactions with amines to form Schiff bases and heterocyclic systems [1]. The 3-methoxybenzyl protecting group on the ortho-phenolic oxygen provides orthogonal protection strategies in multi-step syntheses. Commercial availability at ≥95% purity from multiple vendors ensures reliable procurement for synthetic chemistry applications.

ALDH-Focused Cancer Stem Cell and Chemoresistance Research Programs

Research groups investigating aldehyde dehydrogenase (ALDH) isoforms as cancer stem cell markers or chemoresistance mediators can employ this compound as a tool for ALDH3A1 inhibition studies. Documented activity against human ALDH3A1-mediated benzaldehyde oxidation [1] positions this compound within the broader benzyloxybenzaldehyde scaffold that has yielded selective ALDH1A3 inhibitors with nanomolar IC₅₀ values (ABMM-15: 0.23 µM; ABMM-16: 1.29 µM) [2]. Procurement of the 3-methoxybenzyl variant enables comparative isoform selectivity profiling and supports medicinal chemistry efforts aimed at developing selective ALDH inhibitors for therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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